2-(methylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
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Overview
Description
2-(methylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a heterocyclic compound that features a benzamide core substituted with a methylthio group and a thiophen-2-yl-1,3,4-oxadiazol-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the thiophene ring: This step involves the coupling of the oxadiazole intermediate with a thiophene derivative, often using palladium-catalyzed cross-coupling reactions.
Attachment of the benzamide moiety: The final step involves the acylation of the thiophene-oxadiazole intermediate with a benzoyl chloride derivative in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(methylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under catalytic hydrogenation conditions.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as bromination or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Bromine, nitric acid.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced oxadiazole derivatives.
Substitution: Brominated or nitrated thiophene derivatives.
Scientific Research Applications
2-(methylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as an antimicrobial, anti-inflammatory, or anticancer agent due to the bioactivity associated with its structural motifs.
Materials Science: The compound’s heterocyclic structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Coordination Chemistry: It can act as a ligand in the formation of metal complexes, which can be studied for their catalytic or electronic properties.
Mechanism of Action
The mechanism of action of 2-(methylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole and thiophene rings can participate in π-π stacking and hydrogen bonding interactions, contributing to the compound’s bioactivity.
Comparison with Similar Compounds
Similar Compounds
2-(methylthio)-N-(5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl)benzamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
2-(methylthio)-N-(5-(thiophen-2-yl)-1,3,4-triazol-2-yl)benzamide: Similar structure but with a triazole ring instead of an oxadiazole ring.
Uniqueness
2-(methylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is unique due to the presence of both the oxadiazole and thiophene rings, which confer distinct electronic and steric properties. These features can influence the compound’s reactivity and interactions with biological targets, making it a versatile scaffold for drug discovery and materials science applications.
Properties
IUPAC Name |
2-methylsulfanyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S2/c1-20-10-6-3-2-5-9(10)12(18)15-14-17-16-13(19-14)11-7-4-8-21-11/h2-8H,1H3,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRLFZGUESSOFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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